molecular formula C10H15NO2 B3048231 3-Morpholin-4-ylcyclohex-2-en-1-one CAS No. 16179-67-2

3-Morpholin-4-ylcyclohex-2-en-1-one

Cat. No.: B3048231
CAS No.: 16179-67-2
M. Wt: 181.23 g/mol
InChI Key: DJJULQXQYLDLAQ-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a morpholine substituent at the 3-position of the cyclohexenone ring.

Properties

IUPAC Name

3-morpholin-4-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJULQXQYLDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402547
Record name 3-morpholin-4-ylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16179-67-2
Record name 3-morpholin-4-ylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylcyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylcyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

3-Morpholin-4-ylcyclohex-2-en-1-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons

The table below summarizes key differences between 3-Morpholin-4-ylcyclohex-2-en-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemical Impact Reactivity
This compound C₁₀H₁₅NO₂ 197.23 (estimated) Morpholine at C3 Planar distortion due to morpholine’s bulk Nucleophilic substitution at morpholine
2-Allylcyclohex-2-en-1-one C₉H₁₂O 136.19 Allyl group at C2 Minimal ring puckering (planar cyclohexenone) Diels-Alder reactivity with dienophiles
4-(Cyclohexylacetyl)morpholine C₁₂H₂₁NO₂ 211.30 Cyclohexylacetyl at N Increased steric hindrance from cyclohexyl Amide bond hydrolysis or alkylation
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-benzimidazole derivatives Complex Varies Morpholine-related groups Conformational flexibility from sulfonyl Enzymatic inhibition (hypothetical)

Key Observations:

  • Morpholine vs. Allyl Groups: The morpholine substituent in this compound introduces significant steric bulk compared to the allyl group in 2-allylcyclohex-2-en-1-one. This likely distorts the cyclohexenone ring’s planarity, as described by Cremer and Pople’s ring puckering coordinates .
  • Electronic Effects: Morpholine’s nitrogen atom may act as a weak electron donor, altering the electron density of the cyclohexenone ring and influencing reactivity toward electrophiles or nucleophiles.
2.4 Crystallographic and Conformational Analysis
  • Ring Puckering: The cyclohexenone ring in this compound is expected to exhibit non-planar puckering due to the morpholine group’s steric demands. This contrasts with 2-allylcyclohex-2-en-1-one, which retains near-planarity .
  • Software Tools: Programs like SHELX and WinGX are critical for analyzing such structural features, though specific crystallographic data for this compound are absent in the evidence .

Biological Activity

3-Morpholin-4-ylcyclohex-2-en-1-one is an organic compound featuring a morpholine ring attached to a cyclohexene structure. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N1OC_{11}H_{15}N_{1}O. Its structure includes:

  • Cyclohexene Ring : Provides a hydrophobic environment conducive to interactions with lipid membranes.
  • Morpholine Group : Enhances solubility and interaction with biological macromolecules.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC11H15N1OC_{11}H_{15}N_{1}O
Functional GroupsMorpholine, Enone
Ring StructureCyclohexene

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study conducted by Chohan et al., the compound was subjected to antibacterial assays against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated moderate to significant antibacterial activity, particularly when compared to control substances .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown potential against several fungal strains, including Candida albicans and Aspergillus flavus.

Case Study: Antifungal Screening

In a comparative study, the compound was tested alongside known antifungals. The results indicated that it could inhibit fungal growth effectively, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to induce apoptosis in cancer cell lines.

Research Findings

In vitro assays demonstrated that the compound could significantly decrease cell viability in various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The morpholine group may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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